Half-Life Extension and Dosing Frequency: Albiglutide TFA vs. Liraglutide
Albiglutide TFA demonstrates a terminal elimination half-life (T1/2) of 6–8 days, enabling once-weekly subcutaneous administration. In contrast, liraglutide, a daily GLP-1 RA, has a reported half-life of approximately 13 hours [1]. The extended half-life of albiglutide is attributed to its genetic fusion to human serum albumin, which reduces renal clearance and protects against enzymatic degradation [2].
| Evidence Dimension | Terminal elimination half-life (T1/2) |
|---|---|
| Target Compound Data | 6–8 days (albiglutide TFA) |
| Comparator Or Baseline | ~13 hours (liraglutide) |
| Quantified Difference | Approximately 11–15 fold longer half-life |
| Conditions | Phase I pharmacokinetic study in healthy non-diabetic subjects (n=39) following subcutaneous administration |
Why This Matters
The prolonged half-life of albiglutide TFA supports once-weekly dosing, which is a key differentiator for studies requiring sustained GLP-1 receptor activation with reduced injection burden.
- [1] Bush MA, Matthews JE, De Boever EH, et al. Safety, tolerability, pharmacodynamics and pharmacokinetics of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in healthy subjects. Diabetes Obes Metab. 2009;11(5):498-505. doi:10.1111/j.1463-1326.2008.00992.x View Source
- [2] Albiglutide. (2025). DrugBank Accession Number DB09043. https://go.drugbank.com/drugs/DB09043 View Source
